molecular formula C10H16N2O B13533282 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine

3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine

Cat. No.: B13533282
M. Wt: 180.25 g/mol
InChI Key: UQVDZXFRAOLWDP-UHFFFAOYSA-N
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Description

3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine ( 2355593-42-7 ) is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound features an isoxazol-5-amine scaffold, a privileged structure in medicinal chemistry known for its utility in drug discovery . The specific substitution with a trans-4-methylcyclohexyl group at the 3-position of the isoxazole ring contributes to the molecule's stereochemistry and lipophilicity, making it a valuable intermediate for synthetic organic chemistry . Researchers may employ this compound as a key building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. Its structure suggests potential for use in developing compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H16N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h6-8H,2-5,11H2,1H3

InChI Key

UQVDZXFRAOLWDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

Stepwise Overview:

Step Description Reagents & Conditions References
1. Formation of Acetyl Acetonitrile Derivative Generation of acetyl acetonitrile from ethyl acetate and acetonitrile using a metal alkali base Metal alkali (NaH, n-BuLi, or LDA), temperature controlled (~-5°C to 25°C) ,
2. Introduction of the Cyclohexyl Group Alkylation of the acetyl acetonitrile intermediate with a suitable cyclohexyl precursor, such as 4-methylcyclohexyl halide or via Grignard reagents Alkyl halide or Grignard reagent, base, reflux conditions ,
3. Formation of Hydrazone Reaction of the cyclohexyl-substituted acetoacetonitrile with p-toluenesulfonyl hydrazide in alcohol solvent (methanol or ethanol) under reflux Reflux, 6-8 hours ,
4. Cyclization to Isoxazole Ring closure with hydroxylamine hydrochloride under alkaline conditions (potassium carbonate or sodium hydroxide) Heating at 60-80°C, in solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) ,,

Alternative Green Synthesis Approaches

Recent research emphasizes environmentally friendly methods, such as using bio-based solvents and catalysts, for synthesizing isoxazole derivatives, which can be adapted for the target compound.

Green Synthesis Highlights:

Method Description Reagents & Conditions References
Gluconic Acid Aqueous Solution As a recyclable, eco-friendly medium for multi-component synthesis of isoxazoles Aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, reflux in gluconic acid solution ,
Microwave-Assisted Synthesis Accelerates cyclization steps, reduces reaction time, and improves yields Microwave irradiation, solvent-free or minimal solvent ,
Catalyst-Free Methods Use of benign conditions with bio-based solvents, avoiding toxic catalysts Reflux in water or ethanol ,

Specific Route for 3-((1R,4R)-4-Methylcyclohexyl)isoxazol-5-amine

Given the structural complexity, the most plausible synthetic route involves:

Data Table: Summary of Key Reagents and Conditions

Stage Reagents Solvent Temperature Duration Notes
Acetyl acetonitrile formation Ethyl acetate, acetonitrile, NaH or n-BuLi Toluene or THF -5°C to 25°C 1-2 hours Alkali metal base initiates the reaction
Alkylation with cyclohexyl group Cyclohexyl halide or Grignard reagent Ethanol or THF Reflux 4-6 hours Requires inert atmosphere
Hydrazone formation p-Toluenesulfonyl hydrazide Ethanol Reflux 6-8 hours Forms crystalline hydrazone
Cyclization to Isoxazole Hydroxylamine hydrochloride, K2CO3 Ethanol or DMF 60-80°C 4-6 hours Final ring closure step

Research Findings and Optimization

  • Yield Optimization: Use of microwave irradiation has been shown to significantly increase yields and reduce reaction times for isoxazole synthesis.
  • Purity Control: Careful control of pH during cyclization prevents isomer formation and ensures high purity.
  • Environmental Considerations: Employing bio-based solvents like ethanol, or green catalysts such as gluconic acid, aligns with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and functional differences between 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine and its analogs:

Compound Name Substituent at Position 3 Substituent Type Biological Relevance Key Properties Synthesis Method
This compound (1r,4r)-4-Methylcyclohexyl Aliphatic, bulky, chiral Potential anticancer agent High lipophilicity, stereospecificity Likely Suzuki coupling or cyclohexyl introduction
3-Methylisoxazol-5-amine Methyl Aliphatic, small Synthetic intermediate Low molecular weight, polar solubility Condensation with chlorinated ketones
3-(4-Bromophenyl)isoxazol-5-amine 4-Bromophenyl Aromatic, electron-withdrawing Enantioselective synthesis Enhanced electrophilicity, planar structure Chiral SPAs catalysis
4-Chloro-3-methylisoxazol-5-amine Chloro, methyl Halogen, electron-withdrawing Pharmaceutical intermediate Increased stability, reactivity modulation Substitution reactions
3-(Trifluoromethyl)isoxazol-5-amine Trifluoromethyl Strong electron-withdrawing Agrochemical candidates High density, thermal stability Fluorination reactions
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine Benzylidene, dimethyl Aromatic, Schiff base Crystal engineering Crystalline stability, π-π interactions Schiff base condensation

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

  • The cyclohexyl group in the target compound imparts significant steric bulk and lipophilicity compared to smaller substituents like methyl or halogens. This enhances membrane permeability but may reduce aqueous solubility .
  • Aromatic substituents (e.g., 4-bromophenyl) introduce electron-withdrawing effects, increasing the isoxazole ring’s electrophilicity and enabling participation in cross-coupling reactions .

Stereochemical Influence The (1r,4r) configuration of the cyclohexyl group creates a rigid, non-planar structure, which may improve binding specificity in chiral biological targets, a feature absent in non-stereospecific analogs like 3-methylisoxazol-5-amine .

Biological Activity

  • Compounds like BO-264 (3-(4-methoxyphenyl)isoxazol-5-amine) demonstrate potent TACC3 inhibition, suggesting that the target compound’s cyclohexyl group could modulate similar pathways with improved pharmacokinetics .
  • Schiff base derivatives (e.g., ) exhibit crystallographic stability but lack the aliphatic bulk required for prolonged biological half-lives .

Synthetic Methodologies

  • The synthesis of this compound likely involves advanced techniques such as stereospecific cyclohexyl group introduction via coupling reactions, contrasting with simpler condensations used for methyl-substituted analogs .

Biological Activity

3-((1R,4R)-4-Methylcyclohexyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its chiral center at the (1R,4R) configuration indicates the presence of two enantiomers, which may exhibit different biological activities. The 4-methylcyclohexyl substituent enhances its steric and electronic properties, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that form the isoxazole ring. Common synthetic routes include:

  • Reaction with Hydroxylamine : This method involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
  • Cyclization Techniques : Various cyclization techniques are employed to enhance yield and purity.

These methods emphasize efficiency and sustainability in producing the compound.

Biological Activity

Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Isoxazole derivatives have shown promising results in inhibiting inflammatory pathways.
  • Anticancer Properties : Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes or receptors involved in disease processes.

Table 1: Comparison of Biological Activities of Isoxazole Derivatives

Compound NameStructure FeaturesBiological Activity
5-AminoisoxazoleContains an amino group at position 5Antimicrobial properties
3-MethylisoxazoleMethyl group at position 3Anti-inflammatory effects
4-Aminoisoxazole hydrochlorideAmino group at position 4Anticonvulsant activity
Ethyl 4-methylisoxazole-3-carboxylateCarboxylic acid functionalityPotential anticancer agent

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that compounds similar to this compound significantly inhibited specific cancer cell lines, showcasing its potential as an anticancer agent .
  • Chronic Inflammation Models : In vivo studies involving animal models have indicated that isoxazole derivatives can effectively reduce markers of chronic inflammation .
  • Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of related compounds, revealing favorable absorption and bioavailability characteristics that support their therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 3-((1r,4r)-4-Methylcyclohexyl)isoxazol-5-amine, and how can reaction conditions be optimized for high stereochemical purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation or Huisgen cycloaddition (click chemistry) to form the isoxazole core. Key steps include:
  • Precursor selection : Use substituted cyclohexane derivatives (e.g., 4-methylcyclohexanol) for stereochemical control .
  • Cyclization : React with hydroxylamine derivatives in basic media to form the isoxazole ring, ensuring regioselectivity .
  • Optimization : Control temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., Cu(I) for click chemistry) to minimize side products .
    Purification via column chromatography or recrystallization is critical for isolating the (1r,4r) diastereomer.

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in confirming stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the cyclohexyl group’s equatorial/axial conformation. Coupling constants (e.g., J=1012 HzJ = 10–12\ \text{Hz} for trans-diaxial protons) distinguish (1r,4r) from other stereoisomers .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects, as demonstrated in structurally similar Schiff bases .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring no impurities from incomplete cyclization .

Q. What in vitro biological screening approaches are appropriate for initial evaluation of bioactivity?

  • Methodological Answer :
  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing MIC values to controls .
  • Cancer cell lines : Perform MTT assays on HeLa or MCF-7 cells, with IC50_{50} calculations to quantify cytotoxicity .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, using ATP/GTP analogs to measure competitive binding .

Advanced Research Questions

Q. How does the stereochemistry of the 4-Methylcyclohexyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Lipophilicity : The (1r,4r) configuration increases logP compared to cis isomers due to reduced steric hindrance, enhancing membrane permeability (measured via HPLC retention times) .
  • Bioactivity : In silico docking (e.g., AutoDock Vina) shows the trans configuration improves fit into hydrophobic enzyme pockets (e.g., COX-2), correlating with higher anti-inflammatory activity in murine models .
  • Thermodynamic stability : Differential Scanning Calorimetry (DSC) reveals the (1r,4r) isomer has a higher melting point (ΔT=1520°C\Delta T = 15–20°C), indicating greater crystalline stability .

Q. What strategies can resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :
  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to control variables like solvent (DMSO vs. saline) .
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential cytochrome P450 metabolism .
  • Comparative SAR studies : Synthesize analogs with varied substituents (e.g., fluoro vs. methyl groups) to isolate structural determinants of activity .

Q. How can computational methods predict interaction targets and guide SAR studies for this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., EGFR) using GROMACS, identifying key residues (e.g., Lys721) for hydrogen bonding .
  • QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors to predict IC50_{50} values against cancer targets .
  • Pharmacophore mapping : Align with known inhibitors (e.g., imatinib) to design derivatives with enhanced affinity .

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